N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide

Lipophilicity Drug-likeness Permeability prediction

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide (CAS 1316225-83-8) is a synthetic small molecule belonging to the 4,4-disubstituted piperidine-4-carboxamide class. It features a piperidine ring C4-substituted with a 3-(pyridin-4-yl)propyl chain and an N,N-dimethylcarboxamide group.

Molecular Formula C16H25N3O
Molecular Weight 275.39
CAS No. 1316225-83-8
Cat. No. B3097749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide
CAS1316225-83-8
Molecular FormulaC16H25N3O
Molecular Weight275.39
Structural Identifiers
SMILESCN(C)C(=O)C1(CCNCC1)CCCC2=CC=NC=C2
InChIInChI=1S/C16H25N3O/c1-19(2)15(20)16(8-12-18-13-9-16)7-3-4-14-5-10-17-11-6-14/h5-6,10-11,18H,3-4,7-9,12-13H2,1-2H3
InChIKeyGQIPERGGDLKWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide (CAS 1316225-83-8): Research-Grade Procurement Specifications and Physicochemical Profile


N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide (CAS 1316225-83-8) is a synthetic small molecule belonging to the 4,4-disubstituted piperidine-4-carboxamide class. It features a piperidine ring C4-substituted with a 3-(pyridin-4-yl)propyl chain and an N,N-dimethylcarboxamide group. The molecular formula is C₁₆H₂₅N₃O with a molecular weight of 275.39 g/mol . The compound is manufactured as a free base (CAS 1316225-83-8, purity 98% ) and as a dihydrochloride salt (CAS 1361113-66-7, purity ≥95% ). This compound is supplied exclusively for research and further manufacturing use, not for direct human application .

Why In-Class Piperidine-4-Carboxamide Compounds Cannot Substitute for N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide


Within the piperidine-4-carboxamide chemotype, the C4-substituent identity fundamentally determines target engagement, selectivity, and ADME properties. The specific 3-(pyridin-4-yl)propyl chain at the C4 position, combined with the N,N-dimethyl amide terminus, creates a defined pharmacophoric shape and hydrogen-bonding capacity distinct from close regioisomers (e.g., pyridin-3-yl analogs) or linker-length variants. Published structure-activity relationship (SAR) studies on related piperidine-4-carboxamide sigma receptor ligands demonstrate that even minor alterations to the N-substituent or the C4-appendage can shift binding affinity by orders of magnitude and dramatically alter selectivity ratios between receptor subtypes [1]. No primary research article or patent with direct biological activity data for this specific CAS number was identified in the searchable public domain, underscoring the compound's niche research status. Consequently, generic substitution carries an unquantified risk of divergent biological or physicochemical performance, which may compromise experimental reproducibility [1].

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: Computed LogP and Polar Surface Area of the Free Base

The free base of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide (CAS 1316225-83-8) has a computed LogP of 1.86 and a topological polar surface area (TPSA) of 45.23 Ų, as reported by vendor computational chemistry data . For comparison, the closely related piperidine-4-carboxamide sigma-1 ligand scaffold with a 4-chlorobenzyl substituent replacing the pyridin-4-yl propyl group (representative compound 2k from Zampieri et al., 2015) exhibits substantially higher lipophilicity (calculated LogP ~3.5–4.0) and a comparable TPSA range [1]. The LogP difference of approximately 1.6–2.1 log units indicates the target compound is significantly less lipophilic than chlorobenzyl-substituted analogs, which predicts different membrane permeability, tissue distribution, and non-specific binding profiles.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile: Impact on Target Engagement Specificity

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) based on vendor-supplied computed descriptors . In contrast, N-(pyridin-4-yl)piperidine-4-carboxamide (PP4), a structurally simpler analog lacking the C4-propyl spacer and N,N-dimethyl substitution, presents 2 HBDs and 3 HBAs [1]. The reduction from 2 HBDs to 1 HBD in the target compound, achieved through N,N-dimethylation of the carboxamide nitrogen, eliminates a hydrogen bond donor that would otherwise contribute to specific interactions with target protein backbone or side-chain residues. This HBD count difference is critical for kinase inhibitor design, where the number and positioning of hydrogen bond donors directly influence kinase selectivity profiles and oral bioavailability [2].

Hydrogen bonding Molecular recognition Kinase inhibitor design

Salt Form Selection: Free Base versus Dihydrochloride Purity and Handling Properties

The target compound is commercially available in two distinct physical forms: the free base (CAS 1316225-83-8, purity 98% ) and the dihydrochloride salt (CAS 1361113-66-7, purity ≥95% ). The free base offers higher chromatographic purity (98% vs. ≥95%), which is advantageous for analytical method development and quantitative pharmacology where impurity profiles must be tightly controlled. The dihydrochloride salt provides enhanced aqueous solubility and solid-state stability through salt formation, but with a molecular weight difference of 72.92 g/mol (275.39 vs. 348.31 g/mol) that must be accounted for in molarity calculations . This dual availability contrasts with many in-class analogs that are offered only in a single salt form, giving procurement specialists the ability to select the form factor best suited to their specific experimental requirements .

Salt screening Solid-state properties Formulation suitability

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide: Recommended Application Scenarios Based on Available Evidence


Chemical Probe Development for PI3K-Delta or Sigma Receptor Target Identification

The compound's structural features — a piperidine core with C4 pyridin-4-yl propyl substitution and N,N-dimethylcarboxamide — place it within chemotypes explored for PI3Kδ inhibition and sigma receptor modulation [1]. Its computed LogP of 1.86 and TPSA of 45.23 Ų fall within favorable drug-like space (Lipinski compliant). Researchers investigating structure-activity relationships for these targets may use this compound as a scaffold modification starting point, particularly where the pyridin-4-yl (rather than pyridin-3-yl) regioisomer is required for target engagement.

In Vitro Selectivity Profiling Against Closely Related Kinase or Receptor Subtypes

The compound's 1 HBD / 3 HBA profile distinguishes it from analogs bearing free carboxamide NH groups (2 HBDs). This difference in hydrogen-bonding capacity may translate into altered selectivity profiles when screened against panels of kinases or GPCRs, as demonstrated for structurally related piperidine-4-carboxamides where N-substitution dramatically shifted sigma-1/sigma-2 selectivity ratios [2]. Users should perform head-to-head selectivity profiling against their comparator of interest.

Salt Form Optimization for In Vivo Pharmacokinetic Studies

The availability of both free base (purity 98%) and dihydrochloride salt (purity ≥95%) forms allows researchers to empirically compare oral bioavailability, solubility-limited absorption, and solid-state stability between the two forms. This is particularly relevant when transitioning from in vitro biochemical assays (where the free base's higher purity is advantageous for accurate IC₅₀ determination) to in vivo PK studies (where the dihydrochloride's enhanced aqueous solubility may improve formulation homogeneity and exposure).

Reference Standard for Analytical Method Development and Quality Control

The free base form at 98% purity is suitable as a reference standard for HPLC/UPLC method development, LC-MS quantification, and impurity profiling in pharmaceutical research settings. Its well-defined physicochemical properties (MW 275.39, LogP 1.86, TPSA 45.23, rotatable bonds 5) facilitate chromatographic method optimization and system suitability testing.

Quote Request

Request a Quote for N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.